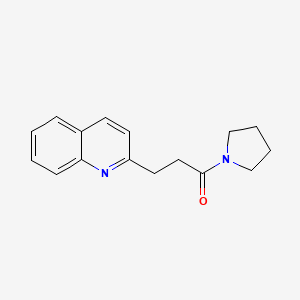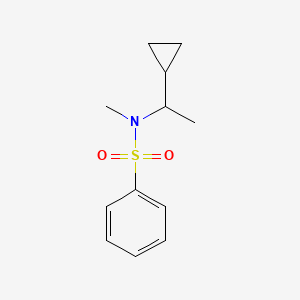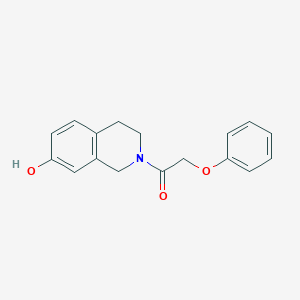
1-Pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one, also known as Pyrrolidinylquinone (PQP), is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. PQP is a member of the cathinone family and is structurally similar to other psychoactive substances such as amphetamines and MDMA.
Mechanism of Action
The mechanism of action of PQP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
PQP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as increase body temperature. Additionally, PQP has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation.
Advantages and Limitations for Lab Experiments
One advantage of using PQP in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, PQP has been shown to have a number of potential applications in scientific research. However, one limitation of using PQP in lab experiments is that its psychoactive properties could potentially interfere with the results of the experiment.
Future Directions
There are a number of potential future directions for research on PQP. One area of research could be the development of new treatments for oxidative stress-related diseases based on PQP's antioxidant properties. Another area of research could be the development of new antibiotics based on PQP's antibacterial and antifungal properties. Additionally, further research could be done to better understand the mechanism of action of PQP and its potential applications in scientific research.
Synthesis Methods
PQP can be synthesized through a variety of methods, including the Leuckart-Wallach reaction and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction between 2-aminopyridine and cyclohexanone, followed by a cyclization reaction. The Friedel-Crafts reaction involves the reaction between quinoline and propionyl chloride, followed by a cyclization reaction.
Scientific Research Applications
PQP has been studied for its potential use as a psychoactive substance, but it also has potential applications in scientific research. PQP has been shown to have antioxidant properties, which could be useful in the development of new treatments for oxidative stress-related diseases. Additionally, PQP has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-pyrrolidin-1-yl-3-quinolin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-11-3-4-12-18)10-9-14-8-7-13-5-1-2-6-15(13)17-14/h1-2,5-8H,3-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUBCTSXBPCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)


![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)